![molecular formula C18H19N3O2 B12262975 N-(1,2,3,4-tetrahydronaphthalen-1-yl)-5H,7H,8H-pyrano[4,3-c]pyridazine-3-carboxamide](/img/structure/B12262975.png)
N-(1,2,3,4-tetrahydronaphthalen-1-yl)-5H,7H,8H-pyrano[4,3-c]pyridazine-3-carboxamide
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Overview
Description
N-(1,2,3,4-tetrahydronaphthalen-1-yl)-5H,7H,8H-pyrano[4,3-c]pyridazine-3-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a tetrahydronaphthalene moiety fused with a pyrano-pyridazine ring system, making it a subject of study for its chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,2,3,4-tetrahydronaphthalen-1-yl)-5H,7H,8H-pyrano[4,3-c]pyridazine-3-carboxamide typically involves multi-step organic reactions. One common approach includes the cyclization of appropriate precursors under controlled conditions.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they would likely involve scalable versions of the laboratory synthesis routes. These methods would need to ensure high yield and purity, possibly through the use of advanced catalytic processes and optimized reaction conditions.
Chemical Reactions Analysis
Types of Reactions
N-(1,2,3,4-tetrahydronaphthalen-1-yl)-5H,7H,8H-pyrano[4,3-c]pyridazine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can modify the functional groups on the compound, potentially altering its biological activity.
Reduction: Reduction reactions can be used to modify the oxidation state of the compound, affecting its reactivity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents that facilitate the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups, enhancing the compound’s properties .
Scientific Research Applications
N-(1,2,3,4-tetrahydronaphthalen-1-yl)-5H,7H,8H-pyrano[4,3-c]pyridazine-3-carboxamide has several scientific research applications:
Chemistry: It is studied for its unique chemical properties and potential as a building block for more complex molecules.
Biology: The compound’s interactions with biological systems are of interest, particularly its potential as a ligand for various receptors.
Mechanism of Action
The mechanism of action of N-(1,2,3,4-tetrahydronaphthalen-1-yl)-5H,7H,8H-pyrano[4,3-c]pyridazine-3-carboxamide involves its interaction with specific molecular targets. For instance, it may act as an agonist or antagonist at certain receptors, modulating their activity and influencing downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to N-(1,2,3,4-tetrahydronaphthalen-1-yl)-5H,7H,8H-pyrano[4,3-c]pyridazine-3-carboxamide include:
LP44 (4-[2-(methylthio)phenyl]-N-(1,2,3,4-tetrahydronaphthalen-1-yl)-1-piperazinehexanamide): Known for its anti-ulcer effects via serotonin receptor activation.
N-(1,2,3,4-tetrahydronaphthalen-1-yl)-4-aryl-1-piperazinehexanamides: Studied for their affinity and activity at serotonin receptors.
Uniqueness
What sets this compound apart is its unique structural combination of a tetrahydronaphthalene moiety with a pyrano-pyridazine ring system. This structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C18H19N3O2 |
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Molecular Weight |
309.4 g/mol |
IUPAC Name |
N-(1,2,3,4-tetrahydronaphthalen-1-yl)-7,8-dihydro-5H-pyrano[4,3-c]pyridazine-3-carboxamide |
InChI |
InChI=1S/C18H19N3O2/c22-18(17-10-13-11-23-9-8-15(13)20-21-17)19-16-7-3-5-12-4-1-2-6-14(12)16/h1-2,4,6,10,16H,3,5,7-9,11H2,(H,19,22) |
InChI Key |
MRXGBGOZCRTHAJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C2=CC=CC=C2C1)NC(=O)C3=NN=C4CCOCC4=C3 |
Origin of Product |
United States |
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